molecular formula C12H11BrClN3O B12955708 2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12955708
M. Wt: 328.59 g/mol
InChI Key: RPTTZDMBKHURRA-UHFFFAOYSA-N
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Description

2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via the cyclization of 2-aminopyridine with appropriate nitriles under microwave irradiation.

    Chlorophenoxy Substitution: The final step involves the substitution of the 8-position with a 4-chlorophenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The triazolopyridine core can participate in condensation reactions with various aldehydes and ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation could produce a corresponding oxide.

Scientific Research Applications

2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the triazolopyridine core allows it to bind to active sites, inhibiting or modulating the activity of these targets. The bromine and chlorine atoms enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and 4-chlorophenoxy groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

2-bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H11BrClN3O/c13-12-15-11-10(2-1-7-17(11)16-12)18-9-5-3-8(14)4-6-9/h3-6,10H,1-2,7H2

InChI Key

RPTTZDMBKHURRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)Br)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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